molecular formula C11H14OSi B1354808 4-((Trimethylsilyl)ethynyl)phenol CAS No. 88075-18-7

4-((Trimethylsilyl)ethynyl)phenol

Cat. No.: B1354808
CAS No.: 88075-18-7
M. Wt: 190.31 g/mol
InChI Key: GCOHQMFWLBOIHL-UHFFFAOYSA-N
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Description

4-((Trimethylsilyl)ethynyl)phenol: is an organic compound with the molecular formula C11H14OSi. It is characterized by the presence of a phenol group substituted with a trimethylsilyl-ethynyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Trimethylsilyl)ethynyl)phenol typically involves the reaction of phenol with trimethylsilylacetylene under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-((Trimethylsilyl)ethynyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 4-((Trimethylsilyl)ethynyl)phenol is unique due to the presence of both a phenol group and a trimethylsilyl-ethynyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The presence of the trimethylsilyl group can also enhance the compound’s solubility and compatibility with various solvents .

Biological Activity

4-((Trimethylsilyl)ethynyl)phenol (CAS Number: 88075-18-7) is an organic compound characterized by a phenolic structure with a trimethylsilyl ethynyl substituent. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in medicinal chemistry and material science. This article discusses its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₄OSi
  • Molecular Weight : 190.31 g/mol
  • Density : 1.0 ± 0.1 g/cm³
  • Boiling Point : 251.7 ± 32.0 °C at 760 mmHg
  • Flash Point : 106.0 ± 25.1 °C

The presence of the phenolic hydroxyl group is significant for its biological activity, as it can engage in hydrogen bonding and other interactions with biological targets.

The biological activity of this compound is primarily attributed to its structural features:

  • Stability and Reactivity : The trimethylsilyl group enhances the compound's stability and reactivity, allowing it to participate in various chemical reactions.
  • Bioactive Interactions : The rigid framework provided by the ethynylphenyl structure enables interactions with biological targets, potentially leading to bioactive effects.

Antioxidant Properties

Research indicates that compounds with similar structures to this compound exhibit antioxidant properties due to the presence of the phenolic hydroxyl group. These properties are essential in mitigating oxidative stress, which is linked to various diseases.

Research Findings and Case Studies

Several studies have explored the biological activities of phenolic compounds, providing insights that may be applicable to this compound:

  • Inhibition Studies : In vitro assays have demonstrated that structurally related compounds can inhibit STS with varying potency. For example, a study reported the most active compound exhibiting an IC50 value significantly lower than that of established inhibitors like Irosustat .
  • Antioxidant Evaluation : A comparative study evaluated the antioxidant capacities of different phenolic compounds, indicating that those with similar structural motifs could effectively scavenge free radicals .
  • Material Science Applications : The compound's unique chemical structure has been utilized in developing supramolecular polymers with reversible properties, indicating its potential utility beyond biological applications.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntioxidantExhibits antioxidant properties due to phenolic structure
AnticancerPotential STS inhibition; related compounds show anticancer effects
Material ScienceUsed in supramolecular polymers for smart materials

Properties

IUPAC Name

4-(2-trimethylsilylethynyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOHQMFWLBOIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444327
Record name 4-((Trimethylsilyl)ethynyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88075-18-7
Record name 4-((Trimethylsilyl)ethynyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-TMSE-phenol was prepared in a similar manner as 3-TMSE-phenol, using 4-iodophenol (5.0 g) instead of 3-iodophenol. This gave 3.5 g (82% yield) of a brown oil. 1H NMR (acetone-d6, 300 MHz, ppm): 8.80 (s, 1H, Ar—OH), 7.34 (d, 2H, J=8.4 Hz, Ar—H), 6.85 (d, 2H, J=8.4 Hz, Ar—H), 0.21 (s, 9H, TMS). 13C NMR (CDCl3, 75 MHz, ppm): 156.1, 133.9, 115.6, 115.5, 105.3, 92.7, 0.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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